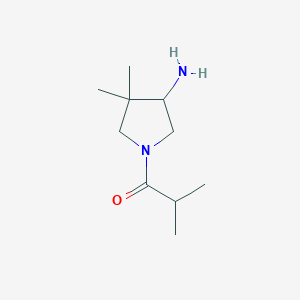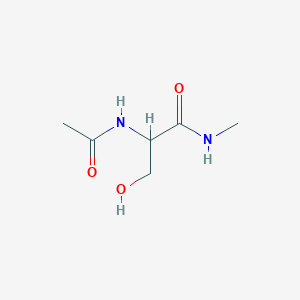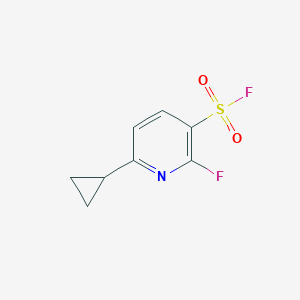
6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C₈H₇F₂NO₂S.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with cyclopropyl sulfonyl fluoride under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and may require the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions may produce sulfonyl fluorides with different oxidation states.
科学的研究の応用
6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and protein labeling.
作用機序
The mechanism of action of 6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom and sulfonyl fluoride group can form strong covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. This makes the compound a valuable tool in studying biochemical pathways and developing new therapeutic agents .
類似化合物との比較
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties but lacking the cyclopropyl and sulfonyl fluoride groups.
3-Bromo-2-fluoropyridine: An intermediate in the synthesis of 6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride, with similar reactivity but different functional groups.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and sulfonyl fluoride groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex fluorinated compounds .
特性
分子式 |
C8H7F2NO2S |
|---|---|
分子量 |
219.21 g/mol |
IUPAC名 |
6-cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C8H7F2NO2S/c9-8-7(14(10,12)13)4-3-6(11-8)5-1-2-5/h3-5H,1-2H2 |
InChIキー |
LRXKOGNLGLOUQC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=C(C=C2)S(=O)(=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)

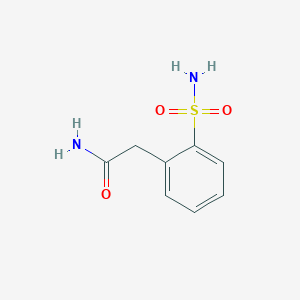
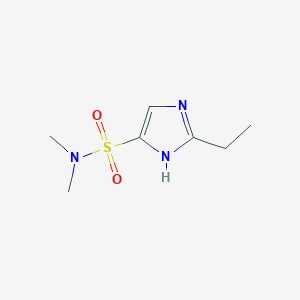
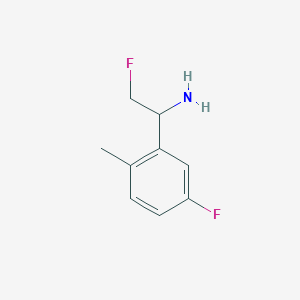
![2-[(3-Methylazetidin-3-yl)oxy]acetic acid](/img/structure/B13218808.png)

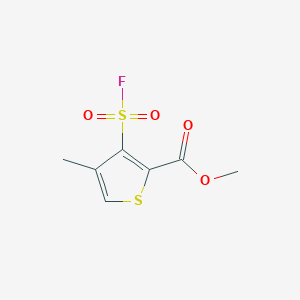
amine](/img/structure/B13218853.png)
![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)

